8-Methyl Chrysophanol

Description

Propriétés

IUPAC Name |

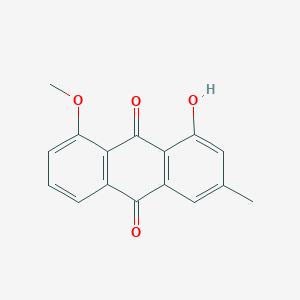

1-hydroxy-8-methoxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-8-6-10-13(11(17)7-8)16(19)14-9(15(10)18)4-3-5-12(14)20-2/h3-7,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGWLZYYLVDAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461700 | |

| Record name | 9,10-Anthracenedione, 1-hydroxy-8-methoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3300-25-2 | |

| Record name | 1-Hydroxy-8-methoxy-3-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3300-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1-hydroxy-8-methoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Methyl Chrysophanol: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 8-methyl chrysophanol (B1684469) (chrysophanol-8-methyl ether), an anthraquinone (B42736) of interest for its potential biological activities. The document details its known natural sources and provides a comprehensive, synthesized protocol for its isolation and purification.

Natural Sources of 8-Methyl Chrysophanol

This compound has been identified as a naturally occurring anthraquinone, primarily isolated from the plant kingdom. The principal source reported in the scientific literature is the bark of Senna macranthera. While research into other sources is ongoing, the current data points to this species as the most well-documented origin of the compound.

| Natural Source | Plant Part | Family | Reference |

| Senna macranthera | Bark | Fabaceae | [Branco et al., 2011] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is crucial for its detection, isolation, and characterization.

| Property | Value |

| Molecular Formula | C₁₆H₁₂O₄ |

| Molecular Weight | 268.26 g/mol |

| Appearance | Not explicitly reported, likely a colored solid |

| IUPAC Name | 1-hydroxy-8-methoxy-3-methylanthracene-9,10-dione |

Experimental Protocols: Isolation of this compound

The following is a detailed, synthesized protocol for the isolation of this compound from the bark of Senna macranthera. This protocol is based on the methodologies reported by Branco et al. (2011) and general techniques for the separation of anthraquinones from Senna species.

Plant Material Collection and Preparation

-

Collection: The bark of Senna macranthera should be collected from mature trees. Proper botanical identification is crucial to ensure the correct plant species is used.

-

Drying and Pulverization: The collected bark is air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. The dried bark is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Anthraquinones

-

Solvent Extraction: The powdered bark is subjected to sequential solvent extraction with solvents of increasing polarity. A common sequence is hexane (B92381) followed by dichloromethane (B109758).

-

Macerate the powdered bark (e.g., 500 g) in hexane (e.g., 2 L) for 24-48 hours at room temperature with occasional stirring.

-

Filter the mixture and collect the hexane extract. Repeat the extraction process with fresh hexane to ensure exhaustive extraction of nonpolar constituents.

-

The residual plant material is then air-dried to remove any remaining hexane.

-

The dried plant residue is subsequently extracted with dichloromethane (e.g., 2 L) using the same maceration procedure. This fraction will contain the anthraquinones.

-

-

Concentration: The dichloromethane extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to yield a crude extract.

Chromatographic Purification

The crude dichloromethane extract is subjected to column chromatography for the separation of its components.

-

Column Preparation: A glass column is packed with silica (B1680970) gel 60 (70-230 mesh) as the stationary phase, using a slurry packing method with hexane.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (B1210297).

-

Initial Elution: Elute with 100% hexane to remove nonpolar compounds.

-

Gradient Elution: Gradually increase the polarity by introducing ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

-

-

Fraction Collection and Analysis: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 8:2). The spots corresponding to anthraquinones are visualized under UV light (254 nm and 366 nm). Fractions with similar TLC profiles are pooled. Chrysophanol-8-methyl ether is expected to elute in the fractions of medium polarity.

Further Purification by Preparative TLC

For final purification, the fractions containing this compound can be subjected to preparative Thin Layer Chromatography (pTLC).

-

Plate Preparation: A preparative TLC plate coated with silica gel GF₂₅₄ is used.

-

Sample Application: The enriched fraction is dissolved in a minimal amount of dichloromethane and applied as a narrow band onto the pTLC plate.

-

Development: The plate is developed in a suitable solvent system (e.g., toluene:ethyl acetate 9:1).

-

Visualization and Isolation: The bands are visualized under UV light. The band corresponding to this compound is scraped from the plate.

-

Extraction: The scraped silica gel is extracted with a polar solvent such as chloroform (B151607) or a mixture of chloroform and methanol (B129727) to recover the pure compound. The solvent is then evaporated to yield purified this compound.

Characterization

The identity and purity of the isolated this compound are confirmed using spectroscopic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS).

-

GC-MS Analysis: The purified compound is analyzed by GC-MS to determine its retention time and mass spectrum, which are then compared with literature data for confirmation.

Visualized Workflows and Pathways

Isolation Workflow for this compound

The Biosynthesis of 8-Methyl Chrysophanol: A Technical Guide for Researchers

Abstract

8-Methyl Chrysophanol (B1684469), also known as Chrysophanol 8-methyl ether, is an anthraquinone (B42736) derivative with potential pharmacological applications. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel derivatives. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of 8-Methyl Chrysophanol, from its primary metabolic precursors to the final methylation step. This document details the enzymatic reactions, presents available quantitative data, outlines key experimental protocols, and provides visualizations of the metabolic pathway and experimental workflows. While the complete biosynthetic gene cluster for this compound has not been fully elucidated, this guide synthesizes current knowledge on the biosynthesis of its precursor, chrysophanol, and related anthraquinones to propose a comprehensive putative pathway.

Introduction

Chrysophanol is a naturally occurring anthraquinone found in a variety of plants, fungi, and lichens, and is known for its diverse biological activities.[1] Its methylated derivative, this compound, is also found in nature and is of growing interest to the scientific community. The biosynthesis of these polyketide-derived compounds is a multi-step process involving a fascinating array of enzymes. This guide will focus on the core biosynthetic pathway, providing researchers with a detailed understanding of the steps involved in the formation of this compound.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the formation of its precursor, chrysophanol, followed by a final methylation step. The pathway begins with the condensation of acetyl-CoA and malonyl-CoA units by a Type II polyketide synthase (PKS).

Assembly of the Octaketide Chain

The biosynthesis is initiated with one molecule of acetyl-CoA as a starter unit and seven molecules of malonyl-CoA as extender units. These are condensed by a multi-domain PKS to form a linear octaketide chain.[1] This process is analogous to fatty acid biosynthesis but with key differences in the reductive steps. In the case of aromatic polyketides like chrysophanol, the β-keto groups are largely unreduced, leading to a reactive poly-β-keto intermediate.

Cyclization and Aromatization

The highly reactive octaketide chain undergoes a series of intramolecular aldol (B89426) condensations and cyclizations to form the characteristic tricyclic anthraquinone scaffold. The precise folding of the polyketide chain is crucial for determining the final structure and can differ between organisms, with "F" (fungal) and "S" (bacterial) modes of cyclization being the most common.[1] These cyclization reactions are often catalyzed by specific cyclase and aromatase enzymes associated with the PKS complex.

The Reductive Route to Chrysophanol in Fungi

In many fungal species, chrysophanol is synthesized from the precursor emodin (B1671224) through a reductive pathway. This involves the deoxygenation of emodin at the C-6 position. This process is catalyzed by a reductase that converts the anthraquinone to an anthrol, followed by a dehydratase.

The Final Methylation Step

The terminal step in the biosynthesis of this compound is the methylation of the hydroxyl group at the C-8 position of chrysophanol. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). While a specific chrysophanol 8-O-methyltransferase has not been definitively characterized, numerous OMTs acting on similar anthraquinone and flavonoid substrates have been identified, suggesting a similar enzymatic mechanism.[2][3][4]

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway are not yet available, the following table summarizes typical parameters for the HPLC-based quantification of its precursor, chrysophanol. These methods can be adapted for the analysis of this compound.

| Parameter | Value | Compound | Method | Reference |

| Linearity Range | 0.25–5.00 µg/mL | Chrysophanol | HPLC-UV | [5] |

| Limit of Detection (LOD) | 0.07-0.11 µg/mL | Chrysophanol | HPLC-UV | [5] |

| Limit of Quantification (LOQ) | 0.20-0.34 µg/mL | Chrysophanol | HPLC-UV | [5] |

| Linearity (r²) | > 0.9998 | Rhein, Aloe-emodin, Emodin, Chrysophanol | HPLC | [6] |

| Recovery | 100.3–100.5% | Rhein, Aloe-emodin, Emodin, Chrysophanol | HPLC | [7] |

| Linearity Range | 0.5–20 µg/mL | Chrysophanol | HPLC-UV | [8] |

| LOD | 0.017 µg/mL | Chrysophanol | HPLC-UV | [8] |

| LOQ | 0.053 µg/mL | Chrysophanol | HPLC-UV | [8] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of a Putative Chrysophanol 8-O-Methyltransferase

This protocol describes the general workflow for producing and purifying a candidate OMT for functional characterization.

Caption: Workflow for heterologous expression and purification of a putative OMT.

Methodology:

-

Gene Identification and Cloning: A candidate OMT gene is identified from a known or putative anthraquinone biosynthetic gene cluster. The gene is amplified by PCR and cloned into an E. coli expression vector, such as pET-28a, which incorporates an N-terminal His6-tag for purification.

-

Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain, like BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged OMT is loaded onto a Ni-NTA affinity column. The column is washed, and the OMT is eluted with an imidazole (B134444) gradient.

-

Analysis: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein is then buffer-exchanged into a suitable storage buffer.

In Vitro Enzyme Assay for Chrysophanol 8-O-Methyltransferase Activity

This protocol is designed to determine the activity and substrate specificity of the purified OMT.

Reaction Mixture:

-

Purified OMT (1-5 µM)

-

Chrysophanol (100 µM, dissolved in DMSO)

-

S-adenosyl-L-methionine (SAM) (500 µM)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

MgCl2 (2 mM)

-

DTT (1 mM)

Procedure:

-

The reaction is initiated by the addition of the purified OMT to the reaction mixture.

-

The reaction is incubated at 30°C for a specified time (e.g., 30-60 minutes).

-

The reaction is quenched by the addition of an equal volume of ice-cold methanol (B129727) or by acidification.

-

The reaction mixture is centrifuged to precipitate the protein.

-

The supernatant is analyzed by HPLC or LC-MS to detect the formation of this compound.

HPLC Analysis of this compound

This protocol provides a general method for the separation and quantification of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

-

A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used.

-

Example Gradient: Start with 30% acetonitrile, ramp to 95% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

Detection:

-

The elution of chrysophanol and this compound is monitored at a wavelength of approximately 254 nm or 280 nm.

Quantification:

-

A standard curve is generated using a purified standard of this compound of known concentrations. The concentration of this compound in the samples is determined by comparing the peak area to the standard curve.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for further research. Key areas for future investigation include the identification and characterization of the specific polyketide synthase, cyclases, and particularly the terminal O-methyltransferase involved in this pathway. The elucidation of the complete biosynthetic gene cluster will enable the use of synthetic biology and metabolic engineering approaches to produce this compound and novel derivatives in heterologous hosts. The detailed experimental protocols provided in this guide offer a starting point for researchers to functionally characterize the enzymes of this pathway and to develop robust analytical methods for the quantification of its products. This knowledge will be invaluable for unlocking the full therapeutic and biotechnological potential of this intriguing natural product.

References

- 1. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O-methyltransferases selectively modify anthraquinone natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. maxapress.com [maxapress.com]

- 5. Development and Validation of a SPE-HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Biotransformation of the anthraquinones emodin and chrysophanol by cytochrome P450 enzymes. Bioactivation to genotoxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 8-Methyl Chrysophanol (CAS Number 3300-25-2) and its Parent Compound, Chrysophanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl Chrysophanol (B1684469), also known as Chrysophanol 8-methyl ether, is an anthraquinone (B42736) derivative with the CAS number 3300-25-2.[1][2] It has been identified as a minor constituent in the bark of Senna macranthera.[3][4][5][6] While scientific literature specifically detailing the biological activities and physicochemical properties of 8-Methyl Chrysophanol is limited, a comprehensive understanding of its parent compound, Chrysophanol, can provide valuable insights for researchers. This technical guide summarizes the available information on this compound and provides an in-depth overview of the well-researched parent compound, Chrysophanol, covering its physicochemical properties, spectroscopic data, biological activities, and associated signaling pathways.

This compound: Physicochemical Properties

The available data for this compound is primarily limited to its basic chemical identifiers.

| Property | Value | Reference |

| CAS Number | 3300-25-2 | [1][2] |

| Synonyms | Chrysophanol 8-methyl ether | [2] |

| Molecular Formula | C₁₆H₁₂O₄ | [2] |

| Molecular Weight | 268.26 g/mol | [2] |

| Natural Source | Bark of Senna macranthera | [3][4][5][6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [7] |

Chrysophanol: The Parent Compound (CAS Number 481-74-3)

Chrysophanol, the parent compound of this compound, is a naturally occurring anthraquinone found in various plants, most notably in the roots and rhizomes of rhubarb (Rheum species).[8][9][10][11] It has been extensively studied for its diverse pharmacological activities.[8][9][10]

Physicochemical Properties of Chrysophanol

| Property | Value | Reference |

| CAS Number | 481-74-3 | [11] |

| Synonyms | Chrysophanic acid, 1,8-Dihydroxy-3-methylanthraquinone | [11] |

| Molecular Formula | C₁₅H₁₀O₄ | [11] |

| Molecular Weight | 254.24 g/mol | [11] |

| Melting Point | 196 °C | [11] |

| Appearance | Golden yellow plates or brown powder | [11] |

| Solubility | Slightly soluble in water. Soluble in DMSO (approx. 0.2 mg/ml) and dimethyl formamide (B127407) (approx. 0.5 mg/ml). | [11][12] |

Spectroscopic Data of Chrysophanol

| Spectroscopy | Data | Reference |

| UV-Vis (λmax) | 225, 257, 277, 287, 428 nm | [12] |

| ¹³C NMR (CDCl₃) | δ (ppm): 192.5, 182.1, 162.6, 162.4, 147.2, 137.9, 137.0, 133.7, 133.5, 124.7, 124.4, 121.3, 119.9, 116.2, 22.3 | [13] |

| Mass Spectrometry | Molecular Ion [M]⁺ at m/z 254 | [14][15] |

Note: For detailed ¹H NMR and IR spectral data, researchers are advised to consult specialized databases and the primary literature.

Biological Activities and Signaling Pathways of Chrysophanol

Chrysophanol exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[8][9][10][16] Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Anti-Cancer Activity

Chrysophanol has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines.[17][18]

In breast cancer cells, chrysophanol suppresses cell proliferation and enhances chemosensitivity by modulating the NF-κB signaling pathway.[17] It has been observed to decrease the expression of Bcl-2 and the phosphorylation of IκB and p65.[17]

In oral squamous cell carcinoma cells, chrysophanol has been found to induce autophagy and interfere with apoptosis via the PI3K/Akt/mTOR pathway.[18]

Neuroprotective Effects

Chrysophanol has demonstrated neuroprotective effects in models of Alzheimer's disease by interfering with endoplasmic reticulum stress apoptotic pathways.[16]

Experimental Protocols

Isolation of Anthraquinones from Senna macranthera

While a specific protocol for the isolation of this compound is not detailed, a general procedure for the extraction of anthraquinones from Senna macranthera bark can be adapted.

Methodology:

-

Plant Material: Dried and powdered bark of Senna macranthera is used as the starting material.

-

Extraction: The powdered bark is subjected to extraction with a non-polar solvent like hexane at room temperature.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate).

-

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound.

-

Purification: Fractions containing this compound are pooled and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC).

-

Characterization: The purified compound is characterized by spectroscopic methods (MS, NMR).[3][4]

Chemical Synthesis of Chrysophanol

The chemical synthesis of Chrysophanol has been achieved through methods such as the Friedel-Crafts reaction or the Diels-Alder reaction.[19] A general synthetic scheme is presented below.

Conclusion

This compound is a naturally occurring anthraquinone with a confirmed chemical identity. However, there is a notable scarcity of published research on its specific biological activities and detailed physicochemical properties. In contrast, its parent compound, Chrysophanol, is a well-characterized molecule with a broad spectrum of pharmacological effects, primarily mediated through the modulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR. This technical guide provides a summary of the currently available information on this compound and a comprehensive overview of Chrysophanol. Further research is warranted to fully elucidate the therapeutic potential of this compound and to determine if it shares the diverse biological activities of its parent compound. This document serves as a foundational resource for scientists and researchers interested in the continued exploration of this class of compounds for drug discovery and development.

References

- 1. abmole.com [abmole.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anthraquinones from the bark of Senna macranthera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Anthraquinones from the bark of Senna macranthera – ScienceOpen [scienceopen.com]

- 7. theclinivex.com [theclinivex.com]

- 8. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Chrysophanol | C15H10O4 | CID 10208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chrysophanol-Induced Autophagy Disrupts Apoptosis via the PI3K/Akt/mTOR Pathway in Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Insights into 8-Methyl Chrysophanol (Physcion): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 8-Methyl Chrysophanol, also known as Physcion (B1677767) or Parietin. It includes a compilation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, presented in a clear, tabular format for easy reference. Furthermore, this guide details the experimental protocols for these analytical techniques and visualizes key signaling pathways modulated by this compound, offering valuable insights for its application in research and drug development.

Spectroscopic Data of this compound (Physcion)

The following tables summarize the key spectroscopic data for this compound, a naturally occurring anthraquinone (B42736) derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of Physcion (400 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.12 | s | - | 1-OH |

| 11.90 | s | - | 8-OH |

| 7.37 | d | 1.1 | H-2 |

| 7.18 | d | 1.1 | H-4 |

| 7.08 | s | - | H-5 |

| 6.67 | s | - | H-7 |

| 3.88 | s | - | 3-OCH₃ |

| 2.41 | s | - | 6-CH₃ |

Table 2: ¹³C NMR Spectral Data of Physcion (100 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Assignment |

| 190.4 | C-10 |

| 181.8 | C-9 |

| 166.2 | C-3 |

| 165.1 | C-1 |

| 162.2 | C-8 |

| 148.5 | C-6 |

| 135.2 | C-10a |

| 133.0 | C-4a |

| 124.5 | C-7 |

| 121.3 | C-5 |

| 113.7 | C-9a |

| 110.1 | C-8a |

| 108.2 | C-4 |

| 106.7 | C-2 |

| 56.1 | 3-OCH₃ |

| 22.1 | 6-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry of physcion is typically performed using electron ionization (EI), leading to the formation of a molecular ion and characteristic fragment ions.

Table 3: Mass Spectrometry Data (EI-MS) of Physcion

| m/z | Relative Abundance (%) | Proposed Fragment |

| 284 | 100 | [M]⁺ |

| 269 | 15 | [M - CH₃]⁺ |

| 255 | 20 | [M - CHO]⁺ |

| 241 | 30 | [M - CO - CH₃]⁺ |

| 213 | 18 | [M - 2CO - CH₃]⁺ |

| 185 | 12 | [M - 3CO - CH₃]⁺ |

Note: The fragmentation pattern and relative abundances can vary depending on the specific instrumentation and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of physcion reveals characteristic absorption bands corresponding to its functional groups.

Table 4: FT-IR Spectral Data of Physcion

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl groups |

| ~2920, 2850 | C-H stretch | Methyl and Methoxy groups |

| ~1670 | C=O stretch | Non-chelated quinone carbonyl |

| ~1625 | C=O stretch | Chelated quinone carbonyl |

| ~1600, 1450 | C=C stretch | Aromatic ring |

| ~1210 | C-O stretch | Ether (methoxy) group |

| ~1160 | C-O stretch | Phenolic hydroxyl group |

Note: Peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of spectroscopic data. The following sections outline the typical experimental procedures for obtaining NMR, MS, and IR spectra of this compound.

NMR Spectroscopy Protocol[2]

-

Sample Preparation :

-

Accurately weigh 5-25 mg of purified physcion for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Ensure complete dissolution by vortexing or gentle warming. The solution should be free of any particulate matter.

-

Transfer the solution into a high-quality 5 mm NMR tube using a Pasteur pipette to a height of about 4-5 cm.[2]

-

-

Data Acquisition :

-

The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

-

The instrument is locked to the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed, often requiring a longer acquisition time due to the low natural abundance of the ¹³C isotope.

-

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of proton and carbon signals.

-

Mass Spectrometry Protocol

-

Sample Introduction :

-

For Electron Ionization (EI) Mass Spectrometry, a small amount of the solid physcion sample is introduced directly into the ion source via a direct insertion probe.

-

The sample is then heated to induce vaporization into the gas phase.

-

-

Ionization and Analysis :

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]

-

The resulting ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method) :[4][5]

-

Thoroughly grind 1-2 mg of dry, purified physcion with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Place a portion of the powder into a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition :

-

A background spectrum of the empty sample compartment is recorded to account for atmospheric and instrumental contributions.

-

The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.

-

The sample is scanned with infrared radiation over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

The resulting interferogram is converted to an IR spectrum via a Fourier transform.

-

Signaling Pathways and Experimental Workflows

This compound (Physcion) has been shown to modulate several key signaling pathways implicated in various cellular processes, including inflammation and cancer.

NF-κB Signaling Pathway

Physcion has been reported to suppress the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses that can be influenced by physcion.

ROS/miR-27a/ZBTB10 Signaling Pathway

Physcion has been shown to induce apoptosis and autophagy in cancer cells through the generation of Reactive Oxygen Species (ROS) and subsequent modulation of the miR-27a/ZBTB10 signaling axis.

References

The Biological Activity of 8-Methyl Chrysophanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl Chrysophanol (B1684469), an anthraquinone (B42736) derivative, is a natural product isolated from the bark of Senna macranthera.[1][2][3][4] As a member of the anthraquinone family, which includes the well-studied compound chrysophanol, 8-Methyl Chrysophanol is of significant interest for its potential therapeutic applications. Anthraquinones are known to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6][7] This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related parent compound, chrysophanol. Due to the limited specific research on this compound, this paper will extrapolate potential activities and mechanisms based on the extensive data available for chrysophanol, providing a foundational resource for future research and drug development endeavors.

Chemical Structure and Properties

This compound is structurally similar to chrysophanol, featuring a core 9,10-anthracenedione ring. The key difference is the presence of a methyl ether group at the C-8 position. The structural characteristics of anthraquinones, such as the hydroxyl and methyl groups on the core ring, are believed to be crucial for their biological effects.[5]

Anticancer Activity

While direct studies on the anticancer effects of this compound are not extensively available, the parent compound, chrysophanol, has demonstrated significant anticancer properties across various cancer cell lines. It is plausible that this compound exhibits similar activities.

Chrysophanol has been shown to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) in a dose-dependent manner.[8] It also induces apoptosis and cell cycle arrest.[8] Furthermore, chrysophanol has been reported to induce necrosis in lung cancer cells (A549) and impair mitochondrial ATP synthesis in liver cancer cells (Hep3B). In melanoma cells (A375 and A2058), chrysophanol has been shown to enhance apoptosis and suppress invasion.[9]

Quantitative Data on Anticancer Activity of Chrysophanol

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Chrysophanol | A549 (non-small cell lung) | Cytotoxicity | 24.76 µg/mL | [5] |

| Chrysophanol | SK-OV-3 (ovary) | Cytotoxicity | 7.28 µg/mL | [5] |

| Chrysophanol | SK-MEL-2 (melanoma) | Cytotoxicity | 5.83 µg/mL | [5] |

| Chrysophanol | XF498 (central nervous system) | Cytotoxicity | 30.0 µg/mL | [5] |

| Chrysophanol | HCT-15 (colon) | Cytotoxicity | 30.0 µg/mL | [5] |

| Chrysophanol | Cathepsin B Inhibition | Enzyme Inhibition | 0.7 µM | [5] |

| Chrysophanol | PTP 1B Inhibition | Enzyme Inhibition | 12.3 µM | [5] |

Signaling Pathways in Anticancer Activity

Chrysophanol exerts its anticancer effects through the modulation of several key signaling pathways. A primary mechanism is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[8][10] By suppressing the phosphorylation of p65 and IκB, chrysophanol downregulates the expression of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1.[8] This inhibition of NF-κB activity leads to decreased cell proliferation and increased apoptosis.[8]

Additionally, chrysophanol has been shown to influence the MAPK (Mitogen-Activated Protein Kinase) pathway.[5] In melanoma cells, chrysophanol treatment leads to decreased phosphorylation of AKT, ERK1/2, and JNK, while increasing the phosphorylation of p38.[11] The modulation of these pathways contributes to the induction of apoptosis and the suppression of cancer cell invasion.[11] In oral squamous cell carcinoma cells, chrysophanol-induced autophagy is mediated through the PI3K/Akt/mTOR pathway.[12]

Caption: Putative anticancer signaling pathways modulated by Chrysophanol.

Experimental Protocols for Anticancer Activity Assessment

Cell Viability Assay (MTT Assay)

-

Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[13]

-

Treat the cells with varying concentrations of this compound (or Chrysophanol) for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 480 nm or 570 nm) using a microplate reader.[13]

-

Calculate cell viability as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Treat cancer cells with the desired concentrations of the test compound for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Anti-inflammatory Activity

Chrysophanol has been extensively studied for its anti-inflammatory properties.[6] A methylated derivative, 1-O-methyl chrysophanol, has also shown significant anti-inflammatory activity.[14][15] It is highly probable that this compound shares these anti-inflammatory effects.

Chrysophanol has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.[6][10] It also suppresses the expression of cyclooxygenase-2 (COX-2).[10]

Quantitative Data on Anti-inflammatory Activity

| Compound | Assay | Activity | IC50 Value/Inhibition | Reference |

| 1-O-methyl chrysophanol | Protein Denaturation | Anti-inflammatory | IC50: 63.50 ± 2.19 µg/mL | [14][15] |

| 1-O-methyl chrysophanol | Carrageenan-induced Paw Edema | Anti-inflammatory | 40.03 ± 5.5% inhibition | [14][15] |

| Chrysophanol | H+/K+-ATPase Activity | Anti-ulcer | IC50: 187.13 µg/mL | [6] |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of chrysophanol are largely mediated through the inhibition of the NF-κB signaling pathway .[10] In inflammatory conditions, NF-κB activation leads to the transcription of pro-inflammatory genes. Chrysophanol prevents the degradation of IκB-α, thereby inhibiting the translocation of the p65 subunit of NF-κB to the nucleus.[10] This leads to a reduction in the expression of inflammatory mediators.[10] Chrysophanol has also been shown to suppress the activation of caspase-1, which is involved in the processing of pro-inflammatory cytokines.[10]

More recent studies have indicated that chrysophanol may exert its anti-inflammatory effects by targeting histone deacetylase 3 (HDAC3) through the high mobility group protein 1 (HMGB1)-NF-κB signaling pathway.[13]

Caption: Anti-inflammatory mechanism of Chrysophanol via NF-κB pathway.

Experimental Protocols for Anti-inflammatory Activity Assessment

In Vitro Anti-inflammatory Assay (Protein Denaturation)

-

Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (PBS, pH 6.4), and various concentrations of the test compound (e.g., 1-O-methyl chrysophanol).[15]

-

Incubate the mixture at 37°C for 15 minutes.

-

Induce denaturation by heating at 70°C for 5 minutes.

-

After cooling, measure the turbidity of the solution at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

-

Administer the test compound orally to rodents (e.g., rats) at a specific dose.[15]

-

After a set period (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw to induce edema.[15]

-

Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculate the percentage inhibition of paw edema compared to the control group.

Other Biological Activities

Chrysophanol and its derivatives have been reported to possess a variety of other biological activities, suggesting that this compound may also have a broad therapeutic potential. These activities include:

-

Antimicrobial Activity: Chrysophanol has shown activity against various bacteria and fungi.[16]

-

Neuroprotective Effects: Chrysophanol has been found to alleviate cerebral ischemia/reperfusion injury by reducing oxidative stress and apoptosis.[5]

-

Antiviral Activity: It has demonstrated effects against Japanese encephalitis virus.[5]

-

Hepatoprotective Activity: Chrysophanol can protect against liver injury through its anti-apoptotic and anti-inflammatory actions.[6]

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications. While direct experimental evidence for its biological activities is currently limited, the extensive research on its parent compound, chrysophanol, and other methylated derivatives provides a strong basis for inferring its likely pharmacological profile. It is anticipated that this compound will exhibit significant anticancer and anti-inflammatory properties, likely mediated through the modulation of key signaling pathways such as NF-κB and MAPK.

Future research should focus on the isolation and comprehensive biological evaluation of this compound. In vitro studies are needed to determine its cytotoxic and anti-inflammatory potency, including the determination of IC50 values in various cancer cell lines and inflammatory models. Subsequent in vivo studies will be crucial to validate these findings and to assess its pharmacokinetic and toxicological profiles. Elucidating the precise mechanisms of action of this compound will be essential for its potential development as a novel therapeutic agent. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. abmole.com [abmole.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Anthraquinones from the bark of Senna macranthera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential [mdpi.com]

- 7. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zienjournals.com [zienjournals.com]

- 10. Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-kB/Caspase-1 Activation in Vitro and in Vivo | MDPI [mdpi.com]

- 11. scienceasia.org [scienceasia.org]

- 12. Chrysophanol-Induced Autophagy Disrupts Apoptosis via the PI3K/Akt/mTOR Pathway in Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chrysophanol Exerts Anti-inflammatory Activity by Targeting Histone Deacetylase 3 Through the High Mobility Group Protein 1-Nuclear Transcription Factor-Kappa B Signaling Pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory potential of 1-O-methyl chrysophanol from Amycolatopsis thermoflava ICTA 103: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

8-Methyl Chrysophanol: An In-Depth Technical Guide on the Core Mechanism of Action

A Note to the Reader: The initial focus of this technical guide was the mechanism of action of 8-Methyl Chrysophanol (B1684469). However, a comprehensive review of the scientific literature reveals a significant scarcity of specific mechanistic data for this particular compound. "8-Methyl Chrysophanol" is often used as a synonym for Chrysophanol 8-methyl ether by commercial suppliers. In contrast, the parent compound, Chrysophanol (1,8-dihydroxy-3-methylanthraquinone), has been extensively studied. Given the structural similarity and the wealth of available data, this guide will provide an in-depth overview of the mechanism of action of Chrysophanol . It is plausible that its methylated derivatives may share some biological activities, making this information valuable for researchers interested in this class of compounds.

Executive Summary

Chrysophanol, a naturally occurring anthraquinone (B42736) found in various plants, has demonstrated a broad spectrum of pharmacological activities, with its anticancer and anti-inflammatory effects being the most extensively investigated.[1][2][3] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways implicated in cell proliferation, apoptosis, and inflammation. This guide synthesizes the current understanding of Chrysophanol's core mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades it influences.

Anticancer Mechanism of Action

Chrysophanol exerts its anticancer effects through the induction of apoptosis (programmed cell death) and necrosis, as well as the inhibition of cell proliferation and invasion in various cancer cell lines.[1][4][5]

Induction of Apoptosis

Chrysophanol triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often mediated by the generation of reactive oxygen species (ROS).

Key Signaling Pathways:

-

NF-κB Signaling Pathway: Chrysophanol has been shown to inhibit the NF-κB signaling pathway, a critical regulator of cell survival and inflammation.[4][6] It downregulates the phosphorylation of p65 and IκB, leading to the suppression of anti-apoptotic proteins like Bcl-2.[4][6] This inhibition of NF-κB facilitates apoptosis and enhances the chemosensitivity of cancer cells to other drugs like paclitaxel.[4]

-

PI3K/Akt/mTOR Signaling Pathway: In some cancer types, such as oral squamous cell carcinoma, Chrysophanol can induce autophagy that interferes with apoptosis via the PI3K/Akt/mTOR pathway.[7] However, in other contexts, it has been shown to suppress the activation of AKT and mTOR, contributing to its anticancer effects.[8][9]

-

MAPK Signaling Pathway: Chrysophanol's influence on the MAPK pathway is cell-type dependent. It can down-regulate ERK1/2 phosphorylation while modulating p38 and JNK activities to promote apoptosis in breast cancer and melanoma cells.[8]

-

Mitochondrial Apoptosis Pathway: Chrysophanol can induce the loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[5][8] This activates a caspase cascade, including the cleavage of caspase-3, caspase-7, and PARP, culminating in apoptosis.[4][7] The pro-apoptotic proteins Bax and Bak are often upregulated.[7][8]

Quantitative Data: Anticancer Effects of Chrysophanol

| Cell Line | Cancer Type | Effect | IC50 / Concentration | Reference |

| MCF-7 | Breast Cancer | Inhibition of proliferation | 20 µM | [4] |

| MDA-MB-231 | Breast Cancer | Inhibition of proliferation | 20 µM | [4] |

| BT-474 | Breast Cancer | Inhibition of proliferation | Not specified | [8] |

| J5 | Liver Cancer | Induction of necrosis | 120 µM | [10] |

| U251 | Glioma | Inhibition of cell viability | 20, 50, 100 µM | [5] |

| SHG-44 | Glioma | Inhibition of cell viability | 20, 50, 100 µM | [5] |

| CAL-27 | Oral Squamous Cell Carcinoma | Reduced cell viability | IC50: 230.6 µM (24h) | [7] |

| Ca9-22 | Oral Squamous Cell Carcinoma | Reduced cell viability | IC50: 227.1 µM (24h) | [7] |

| SAS | Tongue Squamous Carcinoma | Inhibition of cell viability | 2.5, 7.5, 12.5 µM | [9] |

Experimental Protocols: Anticancer Assays

2.3.1 Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Chrysophanol (e.g., 0, 5, 10, 20 µM) and a vehicle control for a specified period (e.g., 48 hours).[4]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

2.3.2 Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with the desired concentration of Chrysophanol (e.g., 20 nM for 24 hours).[4]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

2.3.3 Western Blot Analysis

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-p65, Bcl-2, cleaved caspase-3, p-Akt) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams (DOT Language)

Caption: Chrysophanol's anticancer signaling pathways.

Anti-inflammatory Mechanism of Action

Chrysophanol mitigates inflammatory responses by targeting key inflammatory mediators and signaling pathways.[2][11]

Inhibition of Pro-inflammatory Mediators

Chrysophanol has been shown to inhibit the production of several pro-inflammatory cytokines and enzymes, including:

Modulation of Inflammatory Signaling Pathways

-

NF-κB Signaling Pathway: Similar to its role in cancer, Chrysophanol suppresses the activation of NF-κB in inflammatory conditions.[2][11] By inhibiting the degradation of IκBα and the subsequent nuclear translocation of p65, it reduces the expression of NF-κB target genes, which include pro-inflammatory cytokines.[12]

-

Caspase-1 Activation: Chrysophanol can inhibit the activation of caspase-1, a key component of the inflammasome that is responsible for the maturation of pro-inflammatory cytokines like IL-1β.[2][11]

-

HMGB1/NF-κB Signaling Pathway: Chrysophanol has been found to target histone deacetylase 3 (HDAC3), which in turn modulates the high mobility group box 1 (HMGB1)/NF-κB signaling pathway to exert its anti-inflammatory effects.[12][13]

Quantitative Data: Anti-inflammatory Effects of 1-O-methyl chrysophanol

| Assay | Effect | IC50 / Concentration | Reference |

| In vitro protein denaturation | Anti-inflammatory activity | IC50 of 63.50 ± 2.19 µg/ml | [14] |

| Carrageenan-induced rat paw edema | Inhibition of paw swelling | 40.03 ± 5.5% inhibition | [14] |

Experimental Protocols: Anti-inflammatory Assays

3.4.1 Measurement of Pro-inflammatory Cytokines (ELISA)

-

Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and pre-treat with various concentrations of Chrysophanol for 1 hour. Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

3.4.2 In vivo Anti-inflammatory Model (Carrageenan-induced Paw Edema)

-

Animal Grouping: Divide rats into groups: vehicle control, carrageenan control, Chrysophanol-treated, and positive control (e.g., indomethacin).[14]

-

Drug Administration: Administer Chrysophanol or the vehicle orally one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Edema Measurement: Measure the paw volume at different time points (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.

-

Calculation: Calculate the percentage of inhibition of edema in the drug-treated groups compared to the carrageenan control group.

Signaling Pathway Diagram (DOT Language)

Caption: Chrysophanol's anti-inflammatory signaling pathway.

Conclusion

Chrysophanol exhibits significant potential as a therapeutic agent due to its well-documented anticancer and anti-inflammatory properties. Its ability to modulate multiple critical signaling pathways, including NF-κB, PI3K/Akt/mTOR, and MAPK, underscores its pleiotropic effects. While the precise mechanism of action of this compound requires further investigation, the extensive research on its parent compound, Chrysophanol, provides a strong foundation for future studies into this class of anthraquinones. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of Chrysophanol and its derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory Activity of Chrysophanol through the Suppression of NF-κB/Caspase-1 Activation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chrysophanol-Induced Autophagy Disrupts Apoptosis via the PI3K/Akt/mTOR Pathway in Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chrysophanol selectively represses breast cancer cell growth by inducing reactive oxygen species production and endoplasmic reticulum stress via AKT and mitogen-activated protein kinase signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chrysophanol Suppresses Cell Growth via mTOR/PPAR-α Regulation and ROS Accumulation in Cultured Human Tongue Squamous Carcinoma SAS Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chrysophanol induces necrosis through the production of ROS and alteration of ATP levels in J5 human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory activity of chrysophanol through the suppression of NF-kappaB/caspase-1 activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chrysophanol Exerts Anti-inflammatory Activity by Targeting Histone Deacetylase 3 Through the High Mobility Group Protein 1-Nuclear Transcription Factor-Kappa B Signaling Pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Chrysophanol Exerts Anti-inflammatory Activity by Targeting Histone Deacetylase 3 Through the High Mobility Group Protein 1-Nuclear Transcription Factor-Kappa B Signaling Pathway in vivo and in vitro [frontiersin.org]

- 14. Anti-inflammatory potential of 1-O-methyl chrysophanol from Amycolatopsis thermoflava ICTA 103: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]

8-Methyl Chrysophanol: A Technical Overview of Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Methyl Chrysophanol, also known as Chrysophanol 8-methyl ether, is a naturally occurring anthraquinone (B42736).[1][2] Isolated from the bark of the medicinal plant Senna macranthera, this compound is a derivative of the well-studied chrysophanol.[1][2][3] While research on its parent compound is extensive, the specific pharmacological properties of this compound are less characterized. This document provides a comprehensive overview of the currently available data on this compound, highlighting its known biological context and identifying areas for future research.

Introduction

This compound is classified as an anthraquinone, a class of aromatic organic compounds with a 9,10-anthracenedione core. Anthraquinones are widely recognized for their diverse pharmacological activities.[4][5][6] this compound has been identified as a constituent of Senna macranthera, a plant genus known for its rich content of phenolic derivatives.[1][2][7] Preliminary information suggests its potential interaction with key cellular signaling pathways, including the PI3K/Akt/mTOR and protein tyrosine kinase pathways.[8]

Pharmacological Properties

Detailed pharmacological studies specifically on this compound are limited. The majority of the available literature focuses on its parent compound, chrysophanol. The following table summarizes the current state of quantitative data for this compound.

Quantitative Data Summary

| Pharmacological Target | Assay Type | Test System | Measured Parameter | Value | Reference |

| PI3K/Akt/mTOR Pathway | Not Specified | Not Specified | Not Specified | Data Not Available | |

| Protein Tyrosine Kinase | Not Specified | Not Specified | Not Specified | Data Not Available |

Signaling Pathway Involvement

It has been suggested that this compound may be involved in the PI3K/Akt/mTOR and protein tyrosine kinase signaling cascades.[8] These pathways are crucial in regulating cell growth, proliferation, survival, and metabolism, and are often dysregulated in diseases such as cancer. The potential for this compound to modulate these pathways warrants further investigation.

Caption: Postulated interaction of this compound with the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Specific experimental protocols for the pharmacological evaluation of this compound are not detailed in the current literature. However, a general methodology for the isolation and characterization of anthraquinones from Senna macranthera can be described.

General Protocol for Isolation and Characterization of Anthraquinones from Senna macranthera

-

Plant Material Collection and Preparation: The bark of Senna macranthera is collected, dried, and powdered.

-

Extraction: The powdered bark is subjected to extraction with a suitable organic solvent, such as dichloromethane, to obtain a crude extract.

-

Fractionation: The crude extract is fractionated using column chromatography on silica (B1680970) gel with a gradient of solvents of increasing polarity.

-

Isolation and Purification: Fractions containing anthraquinones are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Structural Elucidation: The structure of the isolated compounds, including this compound, is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: General workflow for the isolation and identification of this compound.

Future Research Directions

The current body of literature provides a preliminary foundation for understanding this compound. However, to fully elucidate its pharmacological potential, the following areas of research are recommended:

-

Quantitative Pharmacological Studies: In-depth studies to determine the IC50 and EC50 values of this compound against a panel of relevant biological targets, including various cancer cell lines and kinases.

-

Mechanism of Action Studies: Detailed investigations into the specific molecular mechanisms by which this compound exerts its biological effects, particularly its interaction with the PI3K/Akt/mTOR and protein tyrosine kinase pathways.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and toxicological profile of this compound.

-

Comparative Studies: Direct comparative studies with its parent compound, chrysophanol, to understand the influence of the 8-methyl ether group on its pharmacological activity.

Conclusion

This compound is an anthraquinone with potential biological activity, suggested by its association with key cellular signaling pathways. However, a significant gap exists in the scientific literature regarding its specific pharmacological properties, quantitative data, and detailed mechanisms of action. This technical guide highlights the limited but foundational knowledge of this compound and underscores the need for further comprehensive research to unlock its therapeutic potential for drug development professionals.

References

- 1. Anthraquinones from the bark of Senna macranthera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Natural Anthraquinone Plants with Multi- Pharmacological Activities | Texas Journal of Medical Science [zienjournals.com]

- 6. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gtrpbiojournal.com [gtrpbiojournal.com]

- 8. abmole.com [abmole.com]

8-Methyl Chrysophanol: A Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 8-Methyl Chrysophanol, an anthraquinone (B42736) of interest for its potential therapeutic properties. Due to the limited direct quantitative data on this compound, this guide leverages solubility data from its parent compound, chrysophanol, to provide valuable insights for researchers. The structural similarity between the two compounds suggests that their solubility profiles will be comparable.

Core Concepts in Solubility for Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility can lead to low absorption and erratic bioavailability, hindering clinical development. Understanding the solubility of a compound in various solvents is essential for formulation development, preclinical testing, and ensuring consistent biological activity.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for chrysophanol, which serves as a surrogate for this compound.

| Solvent | Type | Solubility (mg/mL) | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~0.2[1][2] | A stock solution can be prepared. |

| Dimethylformamide (DMF) | Polar Aprotic | ~0.5[1][2] | A stock solution can be prepared. |

| DMSO with gentle warming and ultrasonic treatment | Polar Aprotic | ≥4.89[3] | Indicates that solubility can be significantly increased with physical methods. |

| Water | Polar Protic | Practically Insoluble[4] | |

| Ethanol (cold) | Polar Protic | Slightly Soluble | |

| Ethanol (boiling) | Polar Protic | Freely Soluble[4] | |

| Benzene | Nonpolar | Freely Soluble[4] | |

| Chloroform | Nonpolar | Freely Soluble | |

| Ether | Nonpolar | Freely Soluble | |

| Glacial Acetic Acid | Polar Protic | Freely Soluble | |

| Acetone | Polar Aprotic | Freely Soluble[4] | |

| Petroleum Ether | Nonpolar | Very Slightly Soluble |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experiment in pharmaceutical sciences. The shake-flask method is a widely accepted technique for determining thermodynamic (equilibrium) solubility.

Shake-Flask Method for Thermodynamic Solubility

This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute.

Materials:

-

This compound (or chrysophanol) solid

-

Selected solvents (e.g., DMSO, ethanol, water)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a constant temperature incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. This typically takes 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility measurements.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated HPLC method. A common mobile phase for anthraquinones is a mixture of methanol (B129727) and 2% aqueous acetic acid (70:30, v/v) with UV detection at 254 nm.[5][6]

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

-

Data Reporting:

The solubility is reported as the mean concentration from at least three replicate experiments, typically in mg/mL or mol/L, at the specified temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of a compound.

References

8-Methyl Chrysophanol: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methyl Chrysophanol (B1684469) (1-hydroxy-8-methoxy-3-methylanthracene-9,10-dione), also known as 1-O-methyl chrysophanol (OMC), is an anthraquinone (B42736) compound isolated from microbial sources such as Amycolatopsis thermoflava. Structurally similar to the well-studied chrysophanol, this methylated derivative is emerging as a molecule of significant therapeutic interest. Preclinical studies have demonstrated its potential across several key areas, including anti-inflammatory, anti-diabetic, and anti-cancer applications. This technical guide provides a comprehensive overview of the current scientific data on 8-Methyl Chrysophanol, including its mechanisms of action, quantitative efficacy, and detailed experimental protocols to facilitate further research and development.

Introduction

This compound is a naturally occurring anthraquinone, a class of aromatic compounds known for their diverse biological activities. It is structurally characterized by a 9,10-dioxoanthracene core with a methyl group at position 3, a hydroxyl group at position 1, and a methoxy (B1213986) group at position 8. This compound has been successfully isolated from the rare actinobacterium Amycolatopsis thermoflava, distinguishing it from its more common parent compound, chrysophanol, which is typically sourced from plants.[1] The presence of the methyl ether group at the C-8 position may influence its pharmacokinetic and pharmacodynamic properties, making it a distinct entity for therapeutic investigation. This document consolidates the existing preclinical evidence for its use in oncology, metabolic disorders, and inflammatory conditions.

Potential Therapeutic Application: Anti-Diabetic Effects

This compound has shown notable potential as an anti-hyperglycemic agent, primarily through the inhibition of key carbohydrate-metabolizing enzymes.

Mechanism of Action

The primary anti-diabetic mechanism of this compound is the inhibition of α-amylase and α-glucosidase. These enzymes are located in the small intestine and are responsible for breaking down complex carbohydrates into absorbable monosaccharides, such as glucose. By inhibiting these enzymes, this compound slows the digestion of carbohydrates, leading to a reduced rate of glucose absorption and a lower postprandial blood glucose spike. This mode of action is a clinically validated strategy for managing type 2 diabetes.

Quantitative Data

The inhibitory activity of this compound against key digestive enzymes has been quantified in vitro.

| Enzyme | IC50 Value | Source |

| α-Amylase | 3.4 mg/mL | |

| α-Glucosidase | 38.49 µg/mL |

In an in vivo study using Wistar rats, oral administration of this compound at a dose of 100 mg/kg significantly inhibited the increase in blood glucose concentration following a starch challenge.

Key Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines the determination of the α-glucosidase inhibitory activity of this compound.

-

Reagent Preparation:

-

Prepare a 1.0 U/mL solution of α-glucosidase from Saccharomyces cerevisiae in 100 mM phosphate (B84403) buffer (pH 6.8).

-

Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same phosphate buffer.

-

Dissolve this compound in DMSO to create stock solutions of varying concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of the α-glucosidase solution to each well.

-

Add 10 µL of the this compound solution (or DMSO for control). Mix and pre-incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for an additional 20 minutes.

-

-

Measurement and Analysis:

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Potential Therapeutic Application: Anti-Cancer Activity

This compound has demonstrated cytotoxic effects against specific human cancer cell lines, indicating its potential as an anti-proliferative agent.

Mechanism of Action

The precise signaling pathway through which this compound exerts its anti-cancer effects has not yet been elucidated. However, studies on the parent compound, chrysophanol, suggest a potential mechanism involving the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] NF-κB is a protein complex that plays a critical role in regulating the immune response to infection and is implicated in cancer cell proliferation, survival, and metastasis. Its inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1, ultimately promoting apoptosis. This pathway serves as a plausible, yet unconfirmed, model for the action of this compound.

Quantitative Data

The in vitro anti-proliferative activity of this compound has been evaluated against human cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Source |

| A549 | Lung Cancer | 10.3 | [1] |

| CCRF-CEM | Lymphoblastic Leukemia | 16.98 | [1] |

Key Experimental Protocol: MTT Cell Viability Assay

This protocol describes the method for assessing the cytotoxicity of this compound against cancer cells.

-

Cell Culture:

-

Culture human cancer cells (e.g., A549) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound (or vehicle control, e.g., 0.1% DMSO).

-

Incubate the plate for 48 hours.

-

-

Measurement and Analysis:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes and measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

-

Potential Therapeutic Application: Anti-Inflammatory Activity

This compound demonstrates significant anti-inflammatory properties, suggesting its utility in treating inflammatory disorders.

Mechanism of Action

In silico studies suggest that the anti-inflammatory effect of this compound may be mediated through the inhibition of key pro-inflammatory molecules, Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2). TNF-α is a cytokine central to systemic inflammation, while COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By binding to and potentially inhibiting these targets, this compound can disrupt the inflammatory cascade, leading to a reduction in inflammatory responses such as edema and neutrophil infiltration.

Quantitative Data